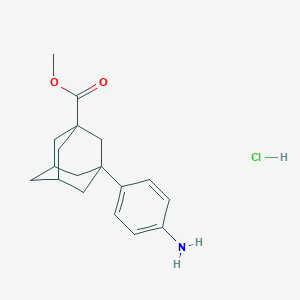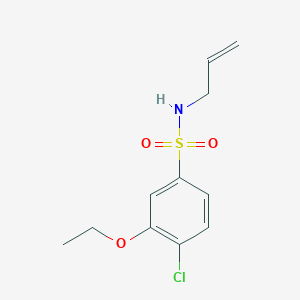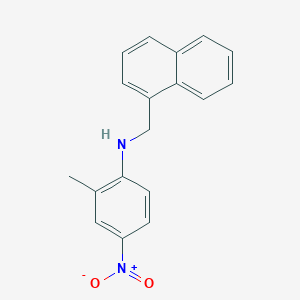![molecular formula C22H21NOS2 B4944092 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide, also known as MPTA, is a chemical compound that belongs to the class of thioacetamide derivatives. It is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of protein tyrosine phosphatases.
作用機序
The mechanism of action of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide involves the covalent modification of the active site of PTPs. 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide contains a thioacetamide group that reacts with the active site cysteine residue of PTPs, forming a covalent bond and irreversibly inhibiting the enzyme. This results in the accumulation of phosphorylated proteins, which can lead to downstream effects on cell signaling pathways.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been shown to have several biochemical and physiological effects. Inhibition of PTPs by 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide leads to the accumulation of phosphorylated proteins, which can affect various cellular processes. For example, 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting a potential role in the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide is its ability to selectively inhibit PTPs. This allows researchers to study the specific role of these enzymes in disease without affecting other cellular processes. However, one limitation of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide is its irreversible inhibition of PTPs. This can make it difficult to study the effects of transient inhibition of these enzymes. Additionally, the covalent modification of PTPs by 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide can lead to off-target effects and potential toxicity.
将来の方向性
There are several future directions for the use of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide in scientific research. One area of interest is the development of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide analogs with improved selectivity and potency for specific PTPs. Another area of interest is the use of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the role of PTPs in various diseases, including cancer and autoimmune disorders, is still not fully understood, and further research using 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide could provide valuable insights into these processes.
合成法
The synthesis of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide involves a multi-step process that starts with the reaction of 4-methylthiophenol with 4-bromoacetophenone to form 2-(4-methylphenylthio)acetophenone. This intermediate is then reacted with 4-mercaptobenzyl chloride to form 2-[(4-methylphenyl)thio]-N-(4-mercaptobenzyl)acetamide. The final step involves the reaction of this intermediate with phenylmagnesium bromide to form 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide.
科学的研究の応用
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been widely used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in cell signaling pathways and are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTPs has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been shown to inhibit the activity of several PTPs, including SHP-1, SHP-2, and PTP1B. This makes it a valuable tool for studying the role of PTPs in disease and for developing new therapies that target these enzymes.
特性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS2/c1-17-7-13-21(14-8-17)26-16-22(24)23-19-11-9-18(10-12-19)15-25-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUHUMFISTVXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfanyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944049.png)
![2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4944051.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)
![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)

![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)
![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)


